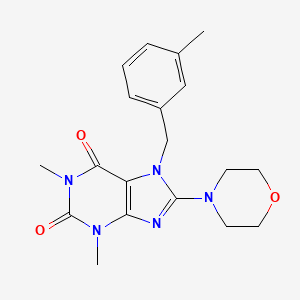
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation. This compound has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of using (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in lab experiments is its ability to act as a chiral auxiliary in asymmetric catalysis reactions, allowing for the production of enantiomerically pure compounds. Additionally, this compound has been found to exhibit inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
未来方向
There are several potential future directions for research on (2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of interest is the development of new drugs based on this compound, particularly those that target enzymes involved in neurological disorders such as Alzheimer's disease. Another area of interest is the use of this compound as a building block for the synthesis of novel polymers and materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpiperidine with phenyl isocyanate, followed by the addition of methyl chloroformate and subsequent hydrolysis. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
(2R,5R)-5-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in various fields, including drug discovery, organic synthesis, and material science. In drug discovery, this compound has been found to exhibit inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric catalysis reactions, allowing for the production of enantiomerically pure compounds. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
(2R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)16(9-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDOSKQPRWHKA-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)
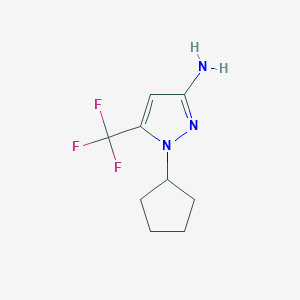
![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)

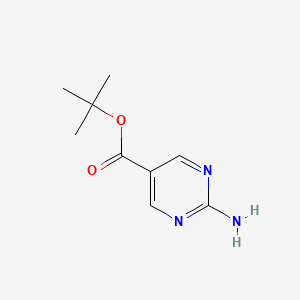
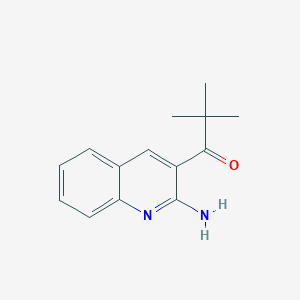

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B2920905.png)
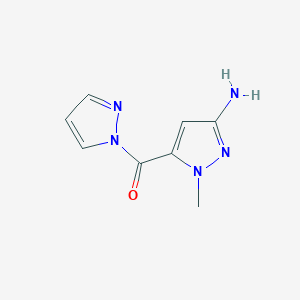
![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-(sec-butyl)-5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/no-structure.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)
